1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide features a bicyclic camphor-like core (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl) linked to a methanesulfonamide group, with an N-substituted 2-(thiophen-3-yl)ethyl chain. This structure combines the rigidity of the bicyclic system with the electronic diversity of the thiophene moiety, making it a candidate for studies in medicinal chemistry or materials science. The thiophen-3-yl group distinguishes it from analogs with substitutions at other positions (e.g., thiophen-2-yl) or entirely different aromatic systems (e.g., benzylidene) .
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-15(2)13-3-6-16(15,14(18)9-13)11-22(19,20)17-7-4-12-5-8-21-10-12/h5,8,10,13,17H,3-4,6-7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTZOBABQJGURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCCC3=CSC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic molecule notable for its unique bicyclic structure and potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a bicyclic framework with a methanesulfonamide functional group, which is integral to its chemical behavior and biological interactions. The molecular formula is with a molecular weight of approximately 305.39 g/mol.
Structural Characteristics
- Bicyclic Framework : Provides rigidity that may enhance binding to biological targets.
- Methanesulfonamide Group : Imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can fit into enzyme active sites, potentially inhibiting their functions.
- Protein Binding : It may disrupt protein-protein interactions, influencing various biochemical pathways.
- Modulation of Receptor Activity : The structural features allow it to act as a modulator for certain receptors.
Research Findings and Case Studies
Recent studies have focused on the interaction of this compound with various biological targets:
In Vitro Studies
- Enzyme Interaction : Assays have shown that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential as a therapeutic agent.
- Cell Line Testing : In cell line models, treatment with this compound resulted in altered cell proliferation rates, indicating its potential role in cancer therapy.
In Vivo Studies
Animal models have demonstrated that administration of the compound leads to significant changes in physiological responses, including:
- Anti-inflammatory Effects : Reduction in markers of inflammation was observed in treated groups.
- Analgesic Properties : Behavioral assays indicated pain relief comparable to standard analgesics.
Comparative Analysis with Related Compounds
To evaluate the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)amine | Bicyclic without sulfonamide | Lacks polar sulfonamide group |
| 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethylsulfonamide | Ethyl instead of methanesulfonamide | Different side chain affects polarity |
| 1-(7,7-dimethyl-2-bicyclo[2.2.1]heptan) | Similar bicyclic structure | Variation in stereochemistry |
This table highlights how the presence of the methanesulfonamide group significantly influences the reactivity and interactions of the compound compared to others.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives, based on synthesis and substituent variations documented in the literature:
Structural and Functional Insights
- Thiophene Positional Isomerism : The target compound’s thiophen-3-yl group differs from the thiophen-2-yl substitution in Compound 36. The 3-position may reduce steric clash in binding interactions compared to the 2-position, while retaining sulfur’s electron-rich character .
- Hybrid Systems : Compound 37’s ferrocenylmethylidene moiety introduces metal-based redox activity, absent in the target compound, which could be leveraged in electrochemical applications .
- Synthetic Flexibility : Derivatives like Compound 29 (benzylidene) demonstrate the adaptability of the core structure for introducing diverse aromatic systems, though the thiophen-3-yl ethyl chain in the target compound offers a balance of rigidity and electronic modulation .
Research Implications
While the provided evidence lacks explicit biological or physicochemical data, structural comparisons suggest the following hypotheses:
- Solubility : The target compound’s ethyl-thiophene chain may offer intermediate polarity between Camphor-10-sulfonamide (-NH₂) and tert-butyl derivatives, optimizing solubility for drug delivery .
- Steric Effects : The absence of bulky groups (e.g., tert-butyl) in the target compound could enhance binding to sterically sensitive targets compared to Compound 9 .
- Electronic Properties : The thiophen-3-yl group’s electron-rich sulfur atom may engage in hydrogen bonding or charge-transfer interactions, distinct from benzylidene’s π-π stacking in Compound 29 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
